DES(2-methylbutanoyl)pravastatin

Übersicht

Beschreibung

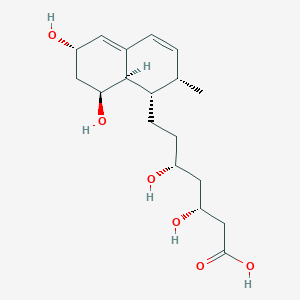

DES(2-methylbutanoyl)pravastatin is a chemical compound . It has a molecular formula of C18H28O6 and a molecular weight of 340.4113 .

Molecular Structure Analysis

The molecular structure of DES(2-methylbutanoyl)pravastatin is characterized by an absolute stereochemistry . It has 7 defined stereocenters and no E/Z centers .Chemical Reactions Analysis

The decomposition of pravastatin, a related compound, has been studied. The main decomposition process occurs at nearly 200°C . The stability of pravastatin as a pure active substance and as a tablet was compared, and the results suggested that in the solid pharmaceutical formulation, pravastatin has an increased stability compared to the pure active substance .Wissenschaftliche Forschungsanwendungen

Pravastatin's Role in Cholesterol Management

Pravastatin, an HMG-CoA reductase inhibitor, primarily functions in reducing plasma cholesterol levels. It does so by inhibiting the synthesis of cholesterol and increasing the receptor-mediated catabolism of low-density lipoprotein (LDL) (McTavish & Sorkin, 1991).

Genetic Polymorphism and Pravastatin's Efficacy

A study highlighted the impact of SLCO1B1 521T-->C genetic polymorphism on pravastatin's lipid-lowering efficacy in Chinese patients with coronary heart disease. The polymorphism modulated pravastatin's effectiveness in reducing total cholesterol (Zhang et al., 2007).

Pravastatin's Effects on Diabetic Nephropathy

Pravastatin has shown promise in alleviating diabetic glomerular injury. Its use in hypercholesterolemic patients with diabetes led to significant reductions in urinary albumin and beta 2-microglobulin, key markers of diabetic nephropathy (Sasaki et al., 1990).

Influence on Cardiac Allograft Chronic Rejection

In a study using a rat cardiac transplant model, pravastatin inhibited coronary transplant vasculopathy and chronic vascular rejection. This suggests its potential in improving outcomes of cardiac allografts (Maggard et al., 1998).

Pravastatin and Immune Modulation

Pravastatin has demonstrated anti-inflammatory actions, notably in human monocytes. It inhibited the generation of inflammatory mediators like monocyte chemoattractant protein-1, tumour necrosis factor alpha, and metalloproteinase-9 (Grip et al., 2000).

Pharmacokinetics of Pravastatin

Pravastatin's unique pharmacokinetic properties, including low oral bioavailability due to incomplete absorption and a first-pass effect, distinguish it from other statins. Its metabolism involves active transport mechanisms rather than cytochrome P450-dependent pathways (Hatanaka, 2000).

Impact on Hepatic Metabolism of Cholesterol

Research on pravastatin's influence on hepatic cholesterol metabolism showed increased expression of hepatic LDL receptors. This underlies its effectiveness in reducing LDL cholesterol levels in the plasma (Reihnér et al., 1990).

Pravastatin in Reducing Thrombogenicity

A study demonstrated pravastatin's ability to reduce thrombogenicity, highlighting its potential benefits in preventing cardiovascular disease (Casaní et al., 2005).

Radioprotective Effects of Pravastatin

Pravastatin has shown radioprotective effects on normal tissues, reducing radiation-induced damage. This could enhance the therapeutic index of radiotherapy (Doi et al., 2017).

Pravastatin and Endothelial Nitric Oxide Synthase

Pravastatin activates endothelial nitric oxide synthase (eNOS), a mechanism that may contribute to its clinical benefits beyond cholesterol reduction (Kaesemeyer et al., 1999).

Clinical Effectiveness in Coronary Heart Disease

Pravastatin's favorable effects on cardiovascular morbidity/mortality make it a first-line agent for patients with elevated cholesterol levels and coronary heart disease (Haria & McTavish, 1997).

Influence on Glucose Intolerance and Cardiovascular Remodeling

Pravastatin treatment in a type II diabetes model indicated preventive effects on the progression of glucose intolerance and cardiovascular remodeling (Yu et al., 2004).

Pravastatin and Human Placenta

Research on pravastatin's effects on the human placenta indicated no significant alteration in essential placental functions, supporting its potential use during pregnancy (Balan et al., 2017).

Safety And Hazards

Pravastatin, a related compound, is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADMCPDUNEBIX-CGDZNSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164694 | |

| Record name | DES(2-methylbutanoyl)pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DES(2-methylbutanoyl)pravastatin | |

CAS RN |

151006-03-0 | |

| Record name | DES(2-methylbutanoyl)pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-methylbutanoyl)pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-METHYLBUTANOYL)PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I60PGP691 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)